molecular formula C26H22N4O5 B589089 Azilsartan-d5 Methyl Ester CAS No. 1794766-42-9

Azilsartan-d5 Methyl Ester

Cat. No. B589089
M. Wt: 475.516
InChI Key: PCMXVTVLQVGYLX-WNWXXORZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azilsartan-d5 Methyl Ester is a derivative of Azilsartan, an angiotensin II receptor blocker . It is used in the treatment of hypertension .


Synthesis Analysis

The synthesis of Azilsartan involves transformation of the CN group into amidoxime moiety . An improved process for the active pharmaceutical ingredient of Azilsartan has been developed .


Molecular Structure Analysis

Azilsartan-d5 has a molecular formula of C25H20N4O5 and a molecular weight of 461.5 g/mol . The structure includes an imidazole ring and a 5-oxo-1,2,4-oxadiazole ring .


Chemical Reactions Analysis

Azilsartan undergoes transformation under different conditions . It shows a greater extent of degradation up to 40% with hydrogen peroxide .


Physical And Chemical Properties Analysis

Azilsartan-d5 has a molecular weight of 461.5 g/mol, a XLogP3-AA of 4.4, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 7 .

Safety And Hazards

Azilsartan is suspected of damaging fertility or the unborn child . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

properties

IUPAC Name

methyl 3-[[4-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methyl]-2-(1,1,2,2,2-pentadeuterioethoxy)benzimidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O5/c1-3-34-25-27-21-10-6-9-20(24(31)33-2)22(21)30(25)15-16-11-13-17(14-12-16)18-7-4-5-8-19(18)23-28-26(32)35-29-23/h4-14H,3,15H2,1-2H3,(H,28,29,32)/i1D3,3D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCMXVTVLQVGYLX-WNWXXORZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NOC(=O)N5)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NOC(=O)N5)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azilsartan-d5 Methyl Ester

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